1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol;hydrochloride
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Overview
Description
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethoxyphenyl group, and a phenoxypropanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmethylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 3-phenoxypropan-2-ol under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine: Used in the synthesis of related compounds with similar structural features.
6,7-Dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline: Another compound with a cyclopentyl and dimethoxyphenyl group, used in different research contexts.
Uniqueness
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]-3-phenoxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4.ClH/c1-26-21-11-10-18(14-22(21)27-2)23(12-6-7-13-23)17-24-15-19(25)16-28-20-8-4-3-5-9-20;/h3-5,8-11,14,19,24-25H,6-7,12-13,15-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLXJHHSRZWSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNCC(COC3=CC=CC=C3)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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